molecular formula C21H25N3O3S B2759497 (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone CAS No. 2034390-08-2

(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone

Cat. No. B2759497
CAS RN: 2034390-08-2
M. Wt: 399.51
InChI Key: BBEPJESNGVVDOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Piperidines, which are part of the compound’s structure, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The compound contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . It also includes a pyridine ring, which is a basic aromatic heterocyclic compound . The compound’s unique structure contributes to its versatility in scientific research.


Chemical Reactions Analysis

Piperidines undergo various intra- and intermolecular reactions leading to the formation of various derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Anti-Fibrosis Activity

The compound has been investigated for its anti-fibrotic properties. Researchers synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their effects on immortalized rat hepatic stellate cells (HSC-T6). Among these derivatives, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited better anti-fibrotic activities than existing drugs like Pirfenidone and Bipy55′DC. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs .

properties

IUPAC Name

[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-[2-(thiolan-3-yloxy)pyridin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-15-3-2-4-19(23-15)26-17-6-10-24(11-7-17)21(25)16-5-9-22-20(13-16)27-18-8-12-28-14-18/h2-5,9,13,17-18H,6-8,10-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEPJESNGVVDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC(=NC=C3)OC4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.